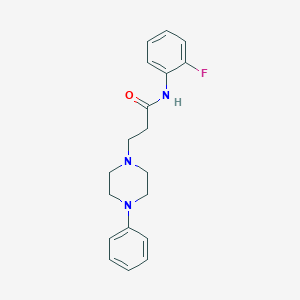
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorophenyl group and a phenylpiperazine moiety connected through a propanamide linker. Piperazine derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Core: The synthesis begins with the preparation of the piperazine core, which can be achieved through the reaction of phenylhydrazine with ethylene glycol in the presence of a catalyst.
Introduction of the Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This can be done through a nucleophilic substitution reaction where a fluorobenzene derivative reacts with the piperazine core.
Formation of the Propanamide Linker: The final step involves the formation of the propanamide linker. This can be achieved through the reaction of the intermediate compound with a suitable amide-forming reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow synthesis, with the latter offering advantages in terms of scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the amide group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide involves interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, modulating their activity. This interaction can lead to various pharmacological effects, depending on the target receptor and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetamide
- N-(4-chloro-2-fluorophenyl)-2-{[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide
Uniqueness
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to its specific structural features, such as the propanamide linker and the combination of fluorophenyl and phenylpiperazine moieties
Properties
Molecular Formula |
C19H22FN3O |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-(4-phenylpiperazin-1-yl)propanamide |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-4-5-9-18(17)21-19(24)10-11-22-12-14-23(15-13-22)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) |
InChI Key |
JAKLKHIASZNQMS-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















